1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14665543
InChI: InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14)
SMILES:
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14665543

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14)
Standard InChI Key JGBNQVVERHKKQO-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core—a five-membered ring with two adjacent nitrogen atoms—substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a methyl group. The amine group at the 3-position enhances its reactivity in nucleophilic substitution and coupling reactions. The chlorine atom on the benzyl moiety contributes to its electron-withdrawing effects, influencing both chemical stability and biological interactions .

Table 1: Key Structural and Physical Properties

PropertyValue
IUPAC Name1-[(3-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_{3}
Molecular Weight221.68 g/mol
Canonical SMILESCC1=CN(N=C1N)CC2=CC(=CC=C2)Cl
InChI KeyJGBNQVVERHKKQO-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The absence of reported melting and boiling points in open literature suggests that this compound is primarily studied in solution-phase reactions or as a solid intermediate in synthetic pathways .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet at δ 2.30 ppm for the methyl group (3H).

  • Multiplet signals between δ 7.20–7.40 ppm for the aromatic protons of the chlorobenzyl group.

  • A broad singlet at δ 4.50 ppm for the amine protons, which may exchange with deuterated solvents .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves a multi-step sequence starting from hydrazine derivatives and 1,3-diketones. A representative pathway includes:

Step 1: Pyrazole Ring Formation
Hydrazine reacts with acetylacetone under acidic conditions to form 4-methyl-1H-pyrazol-3-amine. This step proceeds via cyclocondensation, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., ethanol or water).

Step 2: N-Benzylation
The pyrazole intermediate undergoes alkylation with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically uses polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >75% purity .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and safety. Key parameters include:

  • Residence time: 30–60 minutes.

  • Catalyst: Palladium on carbon (Pd/C) for potential downstream functionalization.

  • Automated quenching systems to isolate the product.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. For example:

  • Analog 1: Replacement of the chlorine atom with a trifluoromethyl group improves metabolic stability.

  • Analog 2: Introducing a sulfonamide group at the amine position enhances solubility and bioavailability .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its amine functionality. Composite materials incorporating this compound exhibit improved thermal stability, with decomposition temperatures exceeding 300°C .

Comparison with Structural Analogues

Positional Isomers

  • 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine: The amine group at the 5-position reduces electron density on the pyrazole ring, decreasing reactivity in electrophilic substitutions.

  • 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-ol: The hydroxyl group at the 3-position facilitates hydrogen bonding, increasing solubility but reducing metabolic stability .

Halogen-Substituted Analogues

  • Bromine vs. Chlorine: Bromobenzyl analogues exhibit stronger van der Waals interactions with hydrophobic protein pockets, enhancing binding affinity by 20% .

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